![molecular formula C11H20N2OS B6616008 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- CAS No. 1341681-67-1](/img/structure/B6616008.png)
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-
Overview
Description
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- (2-TCTA) is an organosulfur compound that has a wide range of applications in the scientific and medical fields. It has been used in various studies to investigate the biochemical and physiological effects of compounds on living organisms.
Scientific Research Applications
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been studied for its potential use in a variety of scientific and medical applications. It has been used to investigate the biochemical and physiological effects of compounds on living organisms. It has also been used in studies to investigate the effects of drugs on the central nervous system, and to investigate the pharmacological properties of compounds. Additionally, 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been used in studies to investigate the mechanisms of action of drugs, and to investigate the effects of drugs on the cardiovascular system.
Mechanism of Action
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- is thought to act as a ligand for certain receptors in the body, such as the serotonin 5-HT2A receptor. It is believed to interact with these receptors to produce a range of effects, such as the regulation of neurotransmitter release and the modulation of signal transduction pathways.
Biochemical and Physiological Effects
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. Additionally, it has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have sedative and antinociceptive effects.
Advantages and Limitations for Laboratory Experiments
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications in the scientific and medical fields. However, 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- also has some limitations. For example, it is difficult to synthesize in large quantities, and its effects on living organisms are not yet fully understood.
Future Directions
There are a number of potential future directions for research on 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-. These include further investigation of its mechanism of action, further exploration of its biochemical and physiological effects, and further investigation of its potential applications in the scientific and medical fields. Additionally, further research could be conducted to investigate the potential of 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as an anti-inflammatory agent, a neuroprotective agent, an antidepressant, an anxiolytic, and an anticonvulsant. Finally, further research could be conducted to investigate the potential of 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as a drug delivery system.
Synthesis Methods
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- can be synthesized by reacting thiophenecarboxylic acid with 2-chloro-N-(1-aminomethyl)cyclopentanone in the presence of a base such as sodium hydroxide. This reaction produces 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- as the main product, with minor amounts of other compounds. The reaction is typically performed in aqueous solution at room temperature.
properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]thiolane-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c12-8-11(5-1-2-6-11)13-10(14)9-4-3-7-15-9/h9H,1-8,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZISXAEVQFJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2CCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167412 | |
Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
CAS RN |
1341681-67-1 | |
Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341681-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.